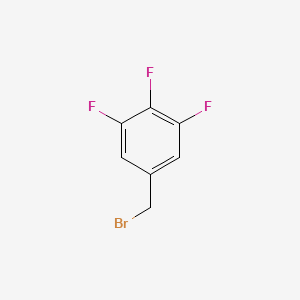

3,4,5-Trifluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(bromomethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEKZIYOLQCWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380358 | |

| Record name | 3,4,5-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-72-0 | |

| Record name | 3,4,5-Trifluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220141-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trifluorobenzyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluorobenzyl bromide is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of three fluorine atoms on the benzene ring imparts unique electronic properties, enhancing the compound's utility as a versatile building block. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, insights into its reactivity, and a summary of its applications, particularly in the realm of drug development. Safety and handling precautions are also delineated to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is typically a light yellow to brown clear liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1][3] |

| CAS Number | 220141-72-0 | [1][3] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Density | 1.7 g/cm³ (approx.) | [2] |

| Boiling Point | 44-46 °C at 1 mmHg | [2] |

| Refractive Index | n20/D 1.503 - 1.51 | [1][2] |

| Purity | ≥ 97% (GC) | [1] |

| Synonyms | 5-(Bromomethyl)-1,2,3-trifluorobenzene | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the bromination of the corresponding alcohol, (3,4,5-Trifluorophenyl)methanol.

Synthesis from (3,4,5-Trifluorophenyl)methanol

A common and effective method for the preparation of this compound is the reaction of (3,4,5-Trifluorophenyl)methanol with a brominating agent such as thionyl bromide.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of (3,4,5-Trifluorophenyl)methanol (40 mmol) dissolved in dichloromethane (CH₂Cl₂) (150 ml), a solution of thionyl bromide (6.16 ml, 80 mmol) in dichloromethane (50 ml) is added slowly at room temperature.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 16 hours.

-

Work-up: The reaction mixture is then carefully poured into ice-water (200 ml). The organic layer is separated.

-

Purification: The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 200 ml) and water (200 ml).

-

Isolation: The organic layer is dried over magnesium sulfate (MgSO₄), and the solvent is removed by evaporation to yield the crude this compound as a pale yellow oil. The product is often obtained in quantitative yield and can be used in subsequent reactions without further purification.[2]

Reactivity and Applications in Drug Development

This compound is a valuable reagent in organic synthesis, primarily acting as an electrophile. The electron-withdrawing nature of the three fluorine atoms on the aromatic ring enhances the reactivity of the benzylic carbon towards nucleophiles.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2) where the bromide ion serves as a good leaving group.[4] This allows for the facile introduction of the 3,4,5-trifluorobenzyl moiety into a wide range of molecules.

General Reaction Scheme:

Nu⁻ + 3,4,5-F₃C₆H₂CH₂Br → 3,4,5-F₃C₆H₂CH₂Nu + Br⁻

Where Nu⁻ represents a nucleophile (e.g., alkoxides, thiolates, amines, carbanions).

The incorporation of the trifluorobenzyl group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] These modifications are highly desirable in drug discovery and development for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) and a multiplet for the two aromatic protons. The benzylic protons would be deshielded due to the adjacent bromine atom.

-

¹³C NMR: The carbon NMR spectrum would display signals for the benzylic carbon and the aromatic carbons. The carbons attached to fluorine would show coupling (C-F coupling).

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic peaks for C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and a strong C-Br stretching vibration.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom to form a stable benzylic carbocation.

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[2]

-

Hazard Statements: H314: Causes severe skin burns and eye damage.[2][3]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] It is recommended to store at 2-8 °C.[1]

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of novel pharmaceuticals and agrochemicals. Its unique trifluorinated structure provides a valuable tool for chemists to fine-tune the properties of organic molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 3-Fluorobenzyl bromide(456-41-7) 1H NMR spectrum [chemicalbook.com]

- 3. CN104610016B - A kind of preparation method of 3,4,5-trifluorobromobenzene compound - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]

Synthesis of 5-(Bromomethyl)-1,2,3-trifluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 5-(bromomethyl)-1,2,3-trifluorobenzene, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 3,4,5-trifluorotoluene, followed by a selective benzylic bromination. This document provides detailed experimental protocols, quantitative data, and a logical workflow for the synthesis.

Synthesis of the Starting Material: 3,4,5-Trifluorotoluene

Experimental Protocol: Synthesis of 3,4,5-Trifluorotoluene (Hypothetical Route)

To a solution of 3,4,5-trifluorobenzoic acid (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF), a reducing agent like lithium aluminum hydride (LiAlH4) (excess, e.g., 2-3 equivalents) is carefully added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cautiously quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield 3,4,5-trifluorobenzyl alcohol. This alcohol can then be converted to the toluene derivative through a two-step process involving conversion to the corresponding chloride followed by reduction.

Benzylic Bromination to Yield 5-(Bromomethyl)-1,2,3-trifluorobenzene

The key transformation to the target compound is the selective bromination of the methyl group of 3,4,5-trifluorotoluene. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions, is the method of choice for this type of benzylic halogenation.[1][2] This method is favored for its selectivity in brominating the benzylic position over the aromatic ring, especially in electron-deficient systems.[3]

Experimental Protocol: Synthesis of 5-(Bromomethyl)-1,2,3-trifluorobenzene

A mixture of 3,4,5-trifluorotoluene (1 equivalent), N-bromosuccinimide (NBS) (1.0-1.2 equivalents), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) is refluxed.[4][5] The reaction can also be initiated by photochemical means, often using a UV lamp. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or TLC, observing the consumption of the starting material and the formation of the product.

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is evaporated under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure 5-(bromomethyl)-1,2,3-trifluorobenzene.

Quantitative Data

While specific yield data for the bromination of 3,4,5-trifluorotoluene is not extensively reported, analogous benzylic brominations of deactivated toluenes using NBS typically proceed in moderate to good yields, ranging from 50% to 80%, depending on the substrate and reaction conditions.[3]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |

| 3,4,5-Trifluorotoluene | C7H5F3 | 146.11 | 1 | Starting material |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 1.0 - 1.2 | Brominating agent |

| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | Catalytic | Radical initiator |

| 5-(Bromomethyl)-1,2,3-trifluorobenzene | C7H4BrF3 | 225.01 | - | Product |

Logical Synthesis Workflow

The overall synthetic strategy is a sequential process involving the formation of the toluene precursor followed by the targeted functionalization of the methyl group.

Caption: Synthetic workflow for 5-(Bromomethyl)-1,2,3-trifluorobenzene.

Conclusion

The synthesis of 5-(bromomethyl)-1,2,3-trifluorobenzene can be effectively achieved through a two-step process. The initial preparation of 3,4,5-trifluorotoluene, while not extensively documented, can be approached through standard reduction methodologies from the corresponding benzoic acid. The subsequent benzylic bromination using the Wohl-Ziegler reaction provides a reliable method for the introduction of the bromomethyl group. This guide offers a foundational protocol for researchers to produce this valuable fluorinated building block for further investigation in drug discovery and materials science. It is recommended that small-scale pilot reactions are conducted to optimize conditions for both steps to ensure satisfactory yields and purity.

References

- 1. Wohl-Ziegler Bromination | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Wohl-Ziegler Reaction [drugfuture.com]

- 3. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

An In-depth Technical Guide to 3,4,5-Trifluorobenzyl Bromide (CAS: 220141-72-0) for Researchers and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzyl bromide is a fluorinated organic compound that serves as a critical building block in modern medicinal chemistry and materials science. The strategic introduction of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its applications as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 220141-72-0 | |

| Molecular Formula | C₇H₄BrF₃ | |

| Molecular Weight | 225.01 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.689 g/mL at 25 °C | |

| Boiling Point | 46 °C at 1 mmHg | [1] |

| Refractive Index | n20/D 1.5050 | |

| Flash Point | 65.6 °C (150.1 °F) - closed cup | |

| Purity | ≥ 95-97% (GC) | [1] |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the bromination of the corresponding alcohol, (3,4,5-trifluorophenyl)methanol.[2]

Experimental Protocol: Bromination of (3,4,5-Trifluorophenyl)methanol

Materials:

-

(3,4,5-Trifluorophenyl)methanol

-

Thionyl bromide (SOBr₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (3,4,5-trifluorophenyl)methanol (40 mmol) in dichloromethane (150 ml) is prepared in a suitable reaction vessel.

-

A solution of thionyl bromide (6.16 ml, 80 mmol) in dichloromethane (50 ml) is added slowly to the solution of the alcohol.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

After the reaction is complete, the mixture is carefully poured into ice-water (200 ml).

-

The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution (2 x 200 ml) and water (200 ml).

-

The organic layer is then dried over magnesium sulfate.

-

The solvent is removed by evaporation to yield the crude this compound as a pale yellow oil in quantitative yield.[2]

-

The crude product can often be used in subsequent reactions without further purification.[2]

Applications in Drug Discovery and Development

The 3,4,5-trifluorobenzyl moiety is a valuable pharmacophore in drug design. The fluorine atoms can modulate the electronic properties of the benzyl ring and provide sites for hydrogen bonding, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and enhance the in vivo half-life of a drug candidate.

Role as an Electrophile in Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making this compound a potent electrophile for reactions with various nucleophiles. This reactivity is fundamental to its application in drug synthesis, allowing for the facile introduction of the 3,4,5-trifluorobenzyl group onto a core scaffold.

Safety Information

This compound is a corrosive and lachrymatory substance that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | GHS Code |

| Causes severe skin burns and eye damage | H314 |

Recommended PPE: Faceshield, gloves, goggles, and a suitable respirator.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its trifluorinated benzyl moiety can impart desirable physicochemical and pharmacological properties to target compounds. The straightforward synthesis and high reactivity of this reagent make it an important tool for medicinal chemists in the design and development of novel therapeutic agents.

References

Physical and chemical properties of 3,4,5-Trifluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzyl bromide is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its trifluorinated phenyl ring and reactive bromomethyl group make it a valuable building block for the introduction of the 3,4,5-trifluorobenzyl moiety into a wide range of molecules. This substitution can substantially modify the physicochemical and biological properties of the parent compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The data has been compiled from various chemical suppliers and databases. It is important to note that an experimental melting point for the 3,4,5-isomer is not consistently reported in the literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1][2] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Density | 1.689 - 1.71 g/mL at 25 °C | [1] |

| Boiling Point | 44-46 °C at 1 mmHg | [2] |

| Refractive Index (n20/D) | 1.5050 - 1.51 | [1] |

| CAS Number | 220141-72-0 | [1][2] |

| Purity | ≥ 95-97% (GC) | [1] |

| Solubility | Soluble in various organic solvents. | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of (3,4,5-Trifluorophenyl)methanol.

Experimental Protocol:

To a solution of (3,4,5-Trifluorophenyl)methanol (40 mmol) in dichloromethane (CH₂Cl₂) (150 ml), a solution of thionyl bromide (SOBr₂) (6.16 ml, 80 mmol) in CH₂Cl₂ (50 ml) is added slowly. The reaction mixture is stirred at room temperature for 16 hours. After the reaction is complete, the mixture is carefully poured into ice-water (200 ml). The organic layer is separated, washed with saturated sodium bicarbonate (NaHCO₃) solution (2 x 200 ml) and then with water (200 ml). The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and the solvent is removed by evaporation to yield this compound as a pale yellow oil in quantitative yield.[2] The crude product is often used in subsequent reactions without further purification.[2]

Caption: Synthesis of this compound.

Chemical Reactivity and Experimental Protocols

The primary utility of this compound in synthetic chemistry stems from its reactivity as an electrophile in nucleophilic substitution reactions.[1] The benzylic bromide is a good leaving group, facilitating the attack of a wide range of nucleophiles on the methylene carbon.

Nucleophilic Substitution Reactions

General Reaction Scheme:

Nu⁻ + 3,4,5-F₃C₆H₂CH₂Br → 3,4,5-F₃C₆H₂CH₂Nu + Br⁻

Where Nu⁻ represents a nucleophile.

While specific, detailed experimental protocols for the reaction of this compound with various nucleophiles were not found in the initial searches, general procedures for similar benzyl bromides are well-established. Below are generalized protocols for common nucleophilic substitution reactions. Researchers should optimize these conditions for their specific substrates.

1. Reaction with Amines (N-Alkylation):

-

General Protocol: To a solution of the amine (1.0-1.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents) is added. This compound (1.0 equivalent) is then added, and the mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction is then worked up by quenching with water and extracting the product with an organic solvent.

2. Reaction with Thiols (S-Alkylation):

-

General Protocol: The thiol (1.0-1.2 equivalents) is dissolved in a solvent like ethanol, DMF, or THF. A base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) is added to deprotonate the thiol. This compound (1.0 equivalent) is then added to the resulting thiolate solution, and the reaction is stirred at room temperature or gently heated. Workup typically involves quenching with water and extraction of the thioether product.

3. Reaction with Cyanide (Cyanation):

-

General Protocol: this compound (1.0 equivalent) is reacted with a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 equivalents) in a polar aprotic solvent like DMSO or DMF. The reaction is typically heated to facilitate the substitution. Caution must be exercised due to the high toxicity of cyanide salts.

References

3,4,5-Trifluorobenzyl bromide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzyl bromide is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its utility as a versatile building block stems from the presence of a reactive benzyl bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions. The trifluorinated phenyl ring imparts unique properties to the parent molecule and its derivatives, often enhancing biological activity, metabolic stability, and membrane permeability. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a bromomethyl group at the 1 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1][2] |

| CAS Number | 220141-72-0 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.689 g/mL at 25 °C | |

| Boiling Point | 44-46 °C at 1 mmHg | [1] |

| Refractive Index | n20/D 1.5050 | |

| Flash Point | 65.6 °C (150.1 °F) - closed cup |

Synthesis Protocol

The synthesis of this compound is typically achieved through the bromination of (3,4,5-Trifluorophenyl)methanol. A general and effective method involves the use of thionyl bromide.

Experimental Protocol: Synthesis of this compound from (3,4,5-Trifluorophenyl)methanol [1]

-

Materials:

-

(3,4,5-Trifluorophenyl)methanol (1.0 eq)

-

Thionyl bromide (2.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Ice

-

-

Procedure:

-

Dissolve (3,4,5-Trifluorophenyl)methanol (40 mmol) in dichloromethane (150 ml).

-

Slowly add a solution of thionyl bromide (80 mmol) in dichloromethane (50 ml) to the stirred solution of the alcohol.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Carefully pour the reaction mixture into ice-water (200 ml).

-

Separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 200 ml) and then with water (200 ml).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound as a pale yellow oil in quantitative yield. The crude product is often of sufficient purity for subsequent reactions without further purification.

-

Applications in Drug Discovery: Synthesis of TRK Inhibitors

This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors. One notable application is in the development of Tropomyosin Receptor Kinase (TRK) inhibitors, which are a class of targeted cancer therapeutics.[3]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine-based TRK Inhibitor [3]

This protocol describes the synthesis of morpholino(3-((5-(3,4,5-trifluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)methanone, a potent TRK inhibitor.

-

Materials:

-

This compound

-

(3-Aminophenyl)(morpholino)methanone

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

A suitable solvent (e.g., N,N-dimethylformamide, acetonitrile)

-

-

General Procedure (Illustrative):

-

To a solution of the appropriate pyrazolo[3,4-b]pyridine precursor and (3-aminophenyl)(morpholino)methanone in a suitable solvent, add a base.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired TRK inhibitor.

-

Signaling Pathway in Cancer Therapy

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins and play a crucial role in the development and function of the nervous system.[3] In various cancers, chromosomal rearrangements can lead to the fusion of TRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins. These fusion proteins are oncogenic drivers, activating downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Inhibitors synthesized using this compound target the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.

Caption: TRK signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties and reactivity make it an important building block for introducing trifluorinated moieties into complex molecules, thereby modulating their biological activity and physicochemical properties. The detailed synthetic protocols and understanding of its application in targeting key signaling pathways, such as the TRK pathway in cancer, underscore its significance for researchers and professionals in drug discovery and development.

References

An In-depth Technical Guide to the Reactivity Profile of 3,4,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluorobenzyl bromide is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of pharmaceutical and agrochemical development. The strategic placement of three fluorine atoms on the benzene ring significantly influences its reactivity and the properties of the resulting molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, physical and chemical properties, and its behavior in key chemical transformations. Detailed experimental protocols for representative reactions and a discussion of its applications in drug discovery, with a focus on its role in the synthesis of kinase inhibitors, are presented.

Introduction

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability. This compound serves as a versatile reagent for introducing the 3,4,5-trifluorobenzyl moiety into a wide range of molecular scaffolds. Its bromomethyl group acts as a potent electrophile, making it an ideal substrate for nucleophilic substitution reactions.[1] The electron-withdrawing nature of the three fluorine atoms on the aromatic ring modulates the reactivity of the benzylic carbon, influencing the kinetics and mechanism of these reactions. This guide will delve into the specifics of this reactivity, providing researchers with the necessary information to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrF₃ | [2][3] |

| Molecular Weight | 225.01 g/mol | [2][3] |

| Appearance | Light yellow to brown clear liquid | [3] |

| CAS Number | 220141-72-0 | [2][3] |

| Density | 1.689 g/mL at 25 °C | [2] |

| Boiling Point | 46 °C at 1 mmHg | [3] |

| Refractive Index | n20/D 1.5050 | [2] |

| Flash Point | 65.6 °C (150.1 °F) - closed cup | [2] |

| Storage | Store at 2-8 °C | [3] |

| Purity | ≥ 95% | [2] |

Synthesis of this compound

This compound is typically synthesized from (3,4,5-trifluorophenyl)methanol via a bromination reaction. A common and effective method involves the use of thionyl bromide in a suitable organic solvent.

Experimental Protocol: Synthesis from (3,4,5-Trifluorophenyl)methanol

Materials:

-

(3,4,5-Trifluorophenyl)methanol

-

Thionyl bromide (SOBr₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (3,4,5-trifluorophenyl)methanol (40 mmol) in dichloromethane (150 ml).

-

Slowly add a solution of thionyl bromide (80 mmol) in dichloromethane (50 ml) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 16 hours.

-

Carefully pour the reaction mixture into ice-water (200 ml).

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 200 ml) and water (200 ml).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Evaporate the solvent under reduced pressure to obtain this compound as a pale yellow oil in quantitative yield.[4] The crude product is often of sufficient purity for subsequent reactions.[4]

Logical Workflow for Synthesis

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, making it highly susceptible to nucleophilic attack. The presence of three electron-withdrawing fluorine atoms on the benzene ring has a significant impact on the reaction kinetics and mechanism.

Nucleophilic Substitution Reactions (Sₙ2)

This compound readily undergoes Sₙ2 reactions with a wide variety of nucleophiles. These reactions are typically bimolecular, with the rate dependent on the concentration of both the benzyl bromide and the nucleophile.

General Reaction Scheme:

Nu⁻ + 3,4,5-F₃C₆H₂CH₂Br → 3,4,5-F₃C₆H₂CH₂Nu + Br⁻

The electron-withdrawing fluorine atoms decrease the electron density on the benzene ring, which in turn slightly destabilizes the developing positive charge on the benzylic carbon in the transition state of an Sₙ1 reaction. This effect, combined with the primary nature of the benzylic carbon, strongly favors the Sₙ2 pathway. However, compared to unsubstituted benzyl bromide, the rate of Sₙ2 reactions with this compound is generally slower. This is because the electron-withdrawing fluorine atoms also reduce the electrophilicity of the benzylic carbon to some extent.

Reactivity with Common Nucleophiles

The following table summarizes the expected reactivity and provides representative yields for reactions with various classes of nucleophiles.

| Nucleophile Class | Nucleophile Example | Product Type | Typical Yield (%) |

| Amines | Aniline | N-Benzylated Amine | ~90% |

| Thiols | Thiophenol | Thioether | >85% |

| Alcohols/Phenols | Phenol | Benzyl Ether | ~65-85% |

| Carboxylates | Sodium Acetate | Benzyl Ester | ~80% |

| Azides | Sodium Azide | Benzyl Azide | High |

Experimental Protocols for Nucleophilic Substitution

Materials:

-

This compound

-

Aniline

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, combine aniline (4 moles) and sodium bicarbonate (1.25 moles) in water (100 cc).

-

Heat the mixture to 90-95 °C with vigorous stirring.

-

Slowly add this compound (1 mole) to the reaction mixture.

-

Maintain the temperature and stirring for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield N-(3,4,5-trifluorobenzyl)aniline. (Adapted from a general procedure for benzylaniline synthesis[5])

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of thiophenol (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 equiv) to the reaction mixture.

-

Continue stirring at room temperature for 3-4 hours or until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the desired thioether. (This is a general procedure for thioether synthesis and may require optimization for this specific substrate.)

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 equiv) and this compound (1.0 equiv) in acetone.

-

Add potassium carbonate (1.5 equiv) to the mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired benzyl ether.[6]

Applications in Drug Development

The 3,4,5-trifluorobenzyl moiety is a valuable pharmacophore in modern drug design. Its incorporation can lead to enhanced biological activity and improved pharmacokinetic profiles. A notable area of application is in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics.

Role in Kinase Inhibitor Synthesis

Kinase inhibitors often feature aromatic and heteroaromatic ring systems. This compound can be used to introduce the trifluorobenzyl group onto nitrogen or oxygen atoms within these core structures, which can interact with the kinase active site and improve binding affinity and selectivity.

Example: Synthesis of a PI3K/Akt/mTOR Pathway Inhibitor Precursor

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[7][8] Many inhibitors targeting this pathway have been developed. The 3,4,5-trifluorobenzyl group can be incorporated into potential inhibitors of this pathway. The following workflow illustrates a hypothetical synthetic route to a key intermediate for such an inhibitor.

Workflow for Synthesis of a Kinase Inhibitor Intermediate

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is primarily characterized by Sₙ2 reactions with a broad range of nucleophiles. The trifluorinated phenyl ring influences the reaction kinetics and imparts desirable properties to the resulting products, making it a sought-after building block in the design and synthesis of new pharmaceuticals and agrochemicals. The experimental protocols and reactivity data provided in this guide offer a solid foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amherst.edu [amherst.edu]

- 3. medkoo.com [medkoo.com]

- 4. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

Spectroscopic Profile of 3,4,5-Trifluorobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-Trifluorobenzyl bromide (CAS No. 220141-72-0), a versatile building block in pharmaceutical and agrochemical synthesis. The inclusion of three fluorine atoms on the benzene ring significantly influences its electronic properties and, consequently, its spectroscopic characteristics. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed methodologies for data acquisition and interpretation.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. While direct experimental spectra for this specific isomer are not widely published, the presented data is a robust estimation based on data from closely related analogs and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to be relatively simple, showing signals for the benzylic protons and the aromatic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~4.5 | Singlet (or Triplet due to ¹⁹F coupling) | - | CH₂Br |

| ~7.0-7.3 | Triplet (or complex multiplet) | ~2-3 (JH-F) | Ar-H |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will show distinct signals for the benzylic carbon and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with fluorine atoms (C-F coupling).

| Chemical Shift (δ) (ppm) | Assignment |

| ~30-35 | CH₂Br |

| ~110-115 (doublet) | C2, C6 |

| ~140-145 (triplet) | C1 |

| ~150-155 (doublet of triplets) | C3, C5 |

| ~155-160 (triplet of doublets) | C4 |

¹⁹F NMR (Fluorine NMR)

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2] The spectrum of this compound is expected to show two distinct signals due to the symmetry of the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -130 to -140 | Triplet | ~20 (JF-F) | F4 |

| ~ -160 to -170 | Doublet | ~20 (JF-F) | F3, F5 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2900 | Medium | C-H stretch (aliphatic - CH₂) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1480-1440 | Strong | C=C stretch (aromatic ring) |

| 1430-1400 | Strong | C-F stretch |

| 1250-1200 | Strong | C-H in-plane bend |

| 1150-1100 | Strong | C-F stretch |

| 900-675 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For benzyl bromides, a characteristic fragmentation is the loss of the bromine atom to form a stable benzyl cation.[3][4][5]

| m/z | Relative Intensity | Assignment |

| 224/226 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 145 | High | [M-Br]⁺ (Trifluorobenzyl cation) |

| 91 | Base Peak | [C₇H₄F₃]⁺ after rearrangement to tropylium ion |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.[6] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve many organic compounds.[7]

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a common fluorine reference standard, such as CFCl₃ (δ 0.00 ppm).[8]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the spectrum with a standard EI energy of 70 eV. The mass range should be scanned from approximately m/z 40 to 300 to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 5. brainly.com [brainly.com]

- 6. NMR Solvents [sigmaaldrich.com]

- 7. Chloroform - Wikipedia [en.wikipedia.org]

- 8. colorado.edu [colorado.edu]

An In-depth Technical Guide to the Solubility of 3,4,5-Trifluorobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4,5-Trifluorobenzyl bromide, a key reagent in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed understanding of its general solubility characteristics, physical properties, and a practical experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound (CAS No. 220141-72-0) is a valuable building block in organic synthesis.[1] The presence of three fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties, including its solubility.[1] A thorough understanding of its solubility is crucial for designing and optimizing synthetic routes, purification processes, and formulation strategies in drug discovery and material science.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Density | 1.689 g/mL at 25 °C | |

| Boiling Point | 46 °C at 1 mmHg | [1] |

| Refractive Index | n20/D 1.5050 | |

| CAS Number | 220141-72-0 | [1] |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in the scientific literature. Chemical suppliers generally state that it is soluble in various organic solvents.[1] To provide a useful reference, Table 2 summarizes the qualitative solubility of structurally similar fluorinated and non-fluorinated benzyl bromides in common organic solvents. This information can offer insights into the expected solubility of the target compound.

| Compound | Solvent | Solubility |

| 3-Fluorobenzyl bromide | Chloroform, Ethyl Acetate | Soluble[2] |

| 4-Fluorobenzyl bromide | Chloroform | Soluble[3] |

| 4-(Trifluoromethyl)benzyl bromide | Chloroform, Methanol | Slightly Soluble[4] |

| Benzyl bromide | Ethanol, Ether, Carbon tetrachloride | Miscible/Soluble[5] |

Based on the principle of "like dissolves like," it can be inferred that this compound, being a relatively nonpolar molecule, will exhibit good solubility in a range of common organic solvents. The presence of the polar C-F and C-Br bonds may also allow for some solubility in more polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent of interest.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Pipettes and syringes

-

Filtration unit (e.g., syringe filters, 0.22 µm)

-

Oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and the compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a pipette or syringe. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

For highly accurate measurements, pass the collected supernatant through a syringe filter to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed, dry vial.

-

Record the mass of the vial and the solution.

-

Evaporate the solvent completely. This can be done by gentle heating in an oven or under reduced pressure in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can be expressed in various units:

-

g/L: (mass of residue in g) / (volume of aliquot in L)

-

mol/L: (moles of residue) / (volume of aliquot in L)

-

g/100 g solvent: (mass of residue in g / mass of solvent in the aliquot in g) * 100

-

-

4.3. Safety Precautions

-

This compound is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility determination and its application in a research context.

References

An In-depth Technical Guide to Trifluoromethyl-Substituted Benzyl Bromides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of trifluoromethyl-substituted benzyl bromides. These compounds are pivotal building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl (-CF3) group imparts unique physicochemical properties that significantly influence molecular stability, lipophilicity, and reactivity.

Key Physicochemical Properties

The trifluoromethyl group is a strong electron-withdrawing group, which profoundly impacts the electronic properties of the benzyl bromide moiety. This influence is critical in dictating the reactivity and interaction of these molecules in biological and chemical systems.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of trifluoromethyl-substituted benzyl bromides. The 19F NMR spectrum provides a distinct signal for the -CF3 group, which is sensitive to the electronic environment of the aromatic ring.

| Compound | 1H NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) |

| 2-(Trifluoromethyl)benzyl bromide | 7.65 (d), 7.55 (t), 7.38 (t), 4.60 (s) | -59.8 |

| 3-(Trifluoromethyl)benzyl bromide | 7.60-7.40 (m, 4H), 4.45 (s, 2H)[1] | -62.9 |

| 4-(Trifluoromethyl)benzyl bromide | 7.60 (d, 2H), 7.45 (d, 2H), 4.50 (s, 2H) | -62.8[2] |

Physical and Thermochemical Properties

| Property | 2-(Trifluoromethyl)benzyl bromide | 3-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl bromide |

| CAS Number | 395-44-8 | 402-23-3[4] | 402-49-3 |

| Molecular Formula | C8H6BrF3 | C8H6BrF3 | C8H6BrF3 |

| Molecular Weight | 239.03 g/mol | 239.03 g/mol [4] | 239.03 g/mol |

| Melting Point | N/A | N/A | 29-33 °C |

| Boiling Point | 79-81 °C / 10 mmHg | 69 °C / 4 mmHg[4] | 65-69 °C / 5 mmHg |

| Density | 1.586 g/mL at 25 °C | 1.565 g/mL at 25 °C[4] | 1.546 g/mL at 25 °C |

| C-Br Bond Dissociation Enthalpy (gas phase, 298 K) | ~255 kJ/mol (unsubstituted) | ~254 kJ/mol (for m-CF3)[3] | ~255 kJ/mol (unsubstituted) |

Synthesis of Trifluoromethyl-Substituted Benzyl Bromides

Trifluoromethyl-substituted benzyl bromides are typically synthesized via two main routes: bromination of the corresponding trifluoromethyl-substituted toluene or by conversion of a trifluoromethyl-substituted benzyl alcohol.

Experimental Protocol: Radical Bromination of 4-(Trifluoromethyl)toluene

This protocol describes the synthesis of 4-(trifluoromethyl)benzyl bromide from 4-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.[5][6]

Materials:

-

4-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or a less toxic solvent like acetonitrile[6]

-

Anhydrous sodium sulfate (Na2SO4)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

-

Add the solvent (e.g., CCl4) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by a UV lamp if needed.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats at the surface of the solution.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with saturated NaHCO3 solution to remove any acidic byproducts, followed by water and then brine.

-

Dry the organic layer over anhydrous Na2SO4.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(trifluoromethyl)benzyl bromide.

References

- 1. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 3-(Trifluoromethyl)benzyl bromide 98 402-23-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

A Technical Guide to Fluorinated Building Blocks in Organic Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. With an estimated 20-25% of all pharmaceuticals containing at least one fluorine atom, its impact on drug efficacy and development is undeniable.[1] The unique properties of the fluorine atom—high electronegativity, small atomic radius similar to hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2][3]

The introduction of fluorine or fluorine-containing moieties can profoundly influence a drug candidate's profile by:

-

Modulating Physicochemical Properties: Altering acidity (pKa), lipophilicity (LogP/LogD), and dipole moments, which in turn affects solubility, permeability, and binding interactions.[4][5]

-

Enhancing Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage, particularly by cytochrome P450 enzymes. This "metabolic shielding" can block common sites of oxidation, prolonging the drug's half-life.[2][4]

-

Improving Binding Affinity and Selectivity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, and can stabilize bioactive conformations, leading to enhanced potency and selectivity.[2][4]

-

Increasing Bioavailability: By modifying the aforementioned properties, fluorine substitution can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing a drug's bioavailability.[5][6]

This guide provides an in-depth overview of fluorinated building blocks, their synthesis, and their strategic application in the drug discovery process.

Strategic Approaches to Fluorination

Two primary strategies are employed for the synthesis of fluorinated molecules: the building block approach and late-stage fluorination . The choice between these methods is a critical decision in synthetic planning.

-

Building Block Approach: This reliable and well-established method involves incorporating a pre-fluorinated molecule (the building block) into the target structure. This strategy is advantageous due to the predictable reactivity and the wide commercial availability of diverse fluorinated starting materials.[7]

-

Late-Stage Fluorination (LSF): LSF introduces a fluorine atom onto a complex molecule near the end of the synthesis. This approach is ideal for structure-activity relationship (SAR) studies, as it allows for the rapid synthesis of fluorinated analogues from a common, non-fluorinated intermediate.[7] However, LSF can present challenges in controlling regioselectivity and may require harsh or specialized fluorinating agents.[7]

The following diagram illustrates the decision-making process for selecting a fluorination strategy.

Impact of Fluorination on Physicochemical Properties: Quantitative Data

The electron-withdrawing nature of fluorine significantly impacts the physicochemical properties of a molecule. These changes are often predictable and can be leveraged to optimize drug candidates.

Effect on Acidity (pKa)

Introducing fluorine atoms generally increases the acidity (lowers the pKa) of nearby functional groups. This is due to the powerful inductive effect of fluorine, which stabilizes the conjugate base. For instance, fluorination of pyridine derivatives leads to a notable decrease in the pKa of the pyridinium ion.[1] Similarly, the pKa of acidic protons in pyrazolopyrimidinones is lowered upon fluorination.[4]

The diagram below illustrates how fluorine's properties influence these key molecular attributes.

Table 1: Effect of Fluorination on pKa of 2-(Thioalkyl)pyridines Data sourced from experimental measurements.[1]

| Compound | R Group | pKa (Conjugate Acid) | ΔpKa (vs. non-fluorinated) |

| 1 | -SCH₃ | 3.69 | - |

| 2 | -SCH₂F | 2.43 | -1.26 |

| 3 | -SCF₃ | 0.97 | -2.72 |

| 4 | -SCH₂CH₃ | 3.68 | - |

| 5 | -SCH₂CH₂F | 3.08 | -0.60 |

| 6 | -SCH₂CF₃ | 1.49 | -2.19 |

Effect on Lipophilicity (LogD)

The effect of fluorination on lipophilicity is complex and context-dependent. While replacing a C-H bond with a C-F bond generally increases the hydrophobic surface and thus lipophilicity, the strong dipole moment created can also increase polarity, having the opposite effect.[1] The overall impact on the distribution coefficient (LogD) depends on the number of fluorine atoms, their position relative to other functional groups, and the molecule's overall topology.[1]

Table 2: Effect of Fluorination on LogD₇.₄ of 2-(Thioalkyl)pyridines Data sourced from experimental measurements.[1]

| Compound | R Group | LogD at pH 7.4 | ΔLogD (vs. non-fluorinated) |

| 7 | -SCH₃ | 1.69 | - |

| 8 | -SCF₂H | 1.95 | +0.26 |

| 9 | -SCF₃ | 2.13 | +0.44 |

| 10 | -SO₂CH₂CH₃ | -0.07 | - |

| 11 | -SO₂CH₂CH₂F | -0.21 | -0.14 |

Key Fluorinated Building Blocks and Their Synthesis

A vast array of fluorinated building blocks are commercially available or can be synthesized through established protocols. These building blocks serve as versatile intermediates for constructing complex fluorinated targets.

Fluoroaromatic Boronic Acids

Fluorinated arylboronic acids are indispensable reagents for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to introduce a fluoroaryl moiety.

Experimental Protocol 1: Synthesis of 4-Fluorophenylboronic Acid This protocol is adapted from established literature procedures.[8]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 equiv). Add a small crystal of iodine. Introduce a solution of 1-bromo-4-fluorobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel to initiate the reaction. Once initiated, add the remaining solution at a rate sufficient to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of trimethyl borate (1.5 equiv) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and carefully quench by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield 4-fluorophenylboronic acid as a white crystalline solid.

Fluoroalkylating Agents

Building blocks such as 2,2-difluoroethyl tosylate are used to introduce the synthetically valuable -CH₂CHF₂ group via nucleophilic substitution.

Experimental Protocol 2: Two-Step Synthesis of 2,2-Difluoroethanol This protocol is based on a patented industrial process.[9]

-

Step (i) - Preparation of 2,2-Difluoroethyl Acetate: Charge a three-neck flask equipped with a mechanical stirrer, dropping funnel, and condenser with potassium acetate (1.2 equiv) and dimethyl sulfoxide (DMSO). Heat the mixture to 120 °C. Add 1-chloro-2,2-difluoroethane (1.0 equiv) dropwise over one hour. Maintain the reaction at 120 °C for an additional 1.5 hours. Monitor for complete conversion by gas chromatography. The product, 2,2-difluoroethyl acetate, can be isolated by distillation.

-

Step (ii) - Transesterification to 2,2-Difluoroethanol: To the crude or purified 2,2-difluoroethyl acetate, add methanol (~7 equiv). Heat the reaction mixture to 90 °C for 2 hours. Monitor for complete conversion by gas chromatography. The final product, 2,2-difluoroethanol, is isolated by fractional distillation.

Applications in Synthetic Reactions

Fluorinated building blocks are employed in a wide range of synthetic transformations. The following protocols detail two common and powerful applications.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a premier method for constructing biaryl systems, a common motif in pharmaceutical compounds.

Experimental Protocol 3: Synthesis of 4-Fluoro-4'-methoxybiphenyl This is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.[10]

-

Reaction Setup: To a round-bottom flask, add 4-bromoanisole (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), to the flask under a positive pressure of inert gas.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-fluoro-4'-methoxybiphenyl.

Electrophilic Fluorination

Late-stage fluorination often employs powerful electrophilic fluorinating agents like Selectfluor® to introduce a fluorine atom directly onto an electron-rich substrate.

Experimental Protocol 4: Electrophilic Fluorination of an Activated Aromatic Compound This is a generalized protocol for fluorination using Selectfluor®.[10]

-

Reaction Setup: In a round-bottom flask, dissolve the substrate (e.g., 4-methoxybiphenyl, 1.0 equiv) in a suitable polar aprotic solvent, such as acetonitrile.

-

Reagent Addition: Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1-1.5 equiv) to the solution in one portion.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding water. Extract the product with an organic solvent like ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the fluorinated product(s). Note that regioselectivity can be a challenge, and a mixture of isomers may be obtained.

Conclusion

Fluorinated building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their use, guided by a strategic understanding of the effects of fluorination on molecular properties, enables the rational design and synthesis of safer and more effective medicines. Whether through the reliable building block approach or the versatile late-stage fluorination strategy, the incorporation of fluorine will continue to be a dominant theme in the discovery and development of novel therapeutics.

References

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Synthesis of a Key Pharmaceutical Intermediate for Kinase Inhibitors using 3,4,5-Trifluorobenzyl Bromide

Introduction

Fluorinated organic compounds are of significant interest in pharmaceutical development due to their potential to enhance biological activity, metabolic stability, and pharmacokinetic properties. 3,4,5-Trifluorobenzyl bromide is a versatile reagent for introducing the trifluorobenzyl moiety into molecules. Its benzylic bromide is a reactive electrophile, making it suitable for nucleophilic substitution reactions. This document details the synthesis of N-(2,6-dichloro-4-pyrimidinyl)-3,4,5-trifluorobenzylamine, a key intermediate in the development of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs).

The pyrimidine core is a common scaffold in kinase inhibitors, mimicking the adenine base of ATP to bind to the kinase active site. The trifluorobenzyl group can provide additional beneficial interactions within the active site, potentially improving potency and selectivity.

Data Presentation

| Parameter | Value |

| Starting Material A | This compound |

| Starting Material B | 4-Amino-2,6-dichloropyrimidine |

| Product | N-(2,6-dichloro-4-pyrimidinyl)-3,4,5-trifluorobenzylamine |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

Experimental Protocols

Synthesis of N-(2,6-dichloro-4-pyrimidinyl)-3,4,5-trifluorobenzylamine

This protocol describes the N-alkylation of 4-amino-2,6-dichloropyrimidine with this compound.

Materials:

-

This compound (1.0 eq)

-

4-Amino-2,6-dichloropyrimidine (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2,6-dichloropyrimidine (1.0 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.

-

To the stirred suspension, add this compound (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.